molecular formula C17H21F3N2O5 B583682 H-Pro-Phe-Me trifluoroactate CAS No. 149673-08-5

H-Pro-Phe-Me trifluoroactate

Cat. No. B583682
CAS RN: 149673-08-5
M. Wt: 390.359
InChI Key: QIIYNVMAHMMFJL-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Phe-Me trifluoroactate is a chemical compound with the formula C15 H20 N2 O3 . C2 H F3 O2 . It is offered by various suppliers for experimental and research use .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .


Molecular Structure Analysis

The molecular formula of H-Pro-Phe-Me trifluoroactate is C17H21F3N2O5 . Its average mass is 390.354 Da and its monoisotopic mass is 390.140259 Da .

Future Directions

Short peptides, such as those containing the Pro-Pro-Phe-Phe sequence, have great potential as safe and effective anticancer drug leads . Future research may focus on exploring the influence of these peptides on patient-derived cells .

properties

IUPAC Name

methyl (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.C2HF3O2/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12;3-2(4,5)1(6)7/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18);(H,6,7)/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIYNVMAHMMFJL-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661502
Record name Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149673-08-5
Record name Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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